4-Cyclopropylpyridin-3-amine
Overview
Description
4-Cyclopropylpyridin-3-amine is a bicyclic heterocycle with a pyridine ring fused to a cyclopropane group. It has a molecular weight of 134.18 . The IUPAC name for this compound is 4-cyclopropyl-3-pyridinamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10N2/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2,9H2
. This code represents the molecular structure of the compound. It indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of α-aminophosphonates : 4-Cyclopropylpyridin-3-amine derivatives were synthesized efficiently in a study through a condensation reaction, indicating their potential as intermediates in organic synthesis (Reddy, Reddy, & Reddy, 2014).
Electronic Spectroscopy of Complexes : A study synthesized Pt(II) complexes using 4-aminopyridine derivatives, including this compound, for probing intramolecular interactions. The study highlights the compound's role in understanding metal-ligand interactions (Yip, Suwarno, & Vittal, 2000).
Microwave-Assisted Synthesis of Naphthyridine Derivatives : A method using microwave irradiation was developed for synthesizing N-substituted 2-amino-1,6-naphthyridine derivatives, demonstrating the compound's role in rapid and efficient synthetic processes (Han et al., 2010).
Conformational Analysis : An experimental and theoretical study examined the molecular structure and conformation of 2-cyclopropylpyridine and 4-cyclopropylpyridine, revealing insights into intramolecular forces and stability in such compounds (Trætteberg, Rauch, & Meijere, 2005).
Chemical Reactions and Catalysis
Catalytic Synthesis of N-Cyclopropyl Derivatives : A copper-promoted reaction of amines with cyclopropylboronic acid was studied, where compounds like this compound might be used as substrates for N-cyclopropylation, a useful transformation in organic chemistry (Bénard, Neuville, & Zhu, 2010).
Palladium-Catalyzed Carbonylation : The compound was potentially useful in a study where palladium catalysis was used for the carbonylation of amines, indicating its utility in complex organic transformations (Hernando et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4-cyclopropylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWVCHXPHRGPHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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